

Technical Guide: Stability and Storage of 2-Iodo-6-methoxypyrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Iodo-6-methoxypyrazine**

Cat. No.: **B1313075**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for **2-Iodo-6-methoxypyrazine** (CAS No: 58139-03-0). The information is compiled from chemical supplier data and extrapolated from the known behavior of structurally related compounds.

Chemical and Physical Properties

A summary of the known properties of **2-Iodo-6-methoxypyrazine** is presented in the table below. This data is primarily sourced from information provided by chemical suppliers.

Property	Value	Source
CAS Number	58139-03-0	Sigma-Aldrich
Molecular Formula	C ₅ H ₅ IN ₂ O	Sigma-Aldrich
Molecular Weight	236.01 g/mol	Sigma-Aldrich
Appearance	Solid	Sigma-Aldrich
Melting Point	36.6-38.1 °C	Sigma-Aldrich
Purity	≥95%	Sigma-Aldrich

Stability Profile

Detailed experimental studies on the stability of **2-Iodo-6-methoxypyrazine** are not readily available in the public domain. However, based on the chemical structure and the behavior of related compounds, several factors can be inferred to potentially influence its stability.

2.1. Thermal Stability

While specific data on the thermal decomposition of **2-Iodo-6-methoxypyrazine** is unavailable, iodinated aromatic compounds can be susceptible to thermal degradation. The relatively low melting point suggests that the compound should be protected from high temperatures to prevent decomposition. Thermal decomposition of similar heterocyclic compounds can lead to the elimination of iodine and the formation of various degradation products.

2.2. Photostability

Methoxypyrazines, a class of compounds to which **2-Iodo-6-methoxypyrazine** belongs, are known to be sensitive to light. Studies on methoxypyrazines in viticulture and winemaking have shown that light exposure can lead to a decrease in their concentration. Therefore, it is highly probable that **2-Iodo-6-methoxypyrazine** is light-sensitive and should be protected from light to prevent photochemical degradation.

2.3. Chemical Stability

The reactivity of **2-Iodo-6-methoxypyrazine** with common laboratory reagents has not been extensively documented. However, the presence of an iodine atom on the pyrazine ring suggests potential reactivity in certain chemical reactions, such as cross-coupling reactions. The methoxy group may be susceptible to cleavage under strong acidic conditions.

Recommended Storage and Handling

Based on the available information and general best practices for handling halogenated and light-sensitive organic compounds, the following storage and handling procedures are recommended.

3.1. Storage Conditions

To ensure the long-term stability and integrity of **2-Iodo-6-methoxypyrazine**, the following storage conditions are advised:

Parameter	Recommendation	Rationale
Temperature	Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.	To minimize the risk of thermal degradation, especially given the low melting point.
Light	Store in an amber or opaque container, protected from light.	To prevent potential photochemical decomposition.
Atmosphere	Store under an inert atmosphere (e.g., argon or nitrogen).	To prevent potential oxidation or reaction with atmospheric moisture.
Container	Use a tightly sealed container to prevent moisture ingress and sublimation.	To maintain the purity and integrity of the compound.

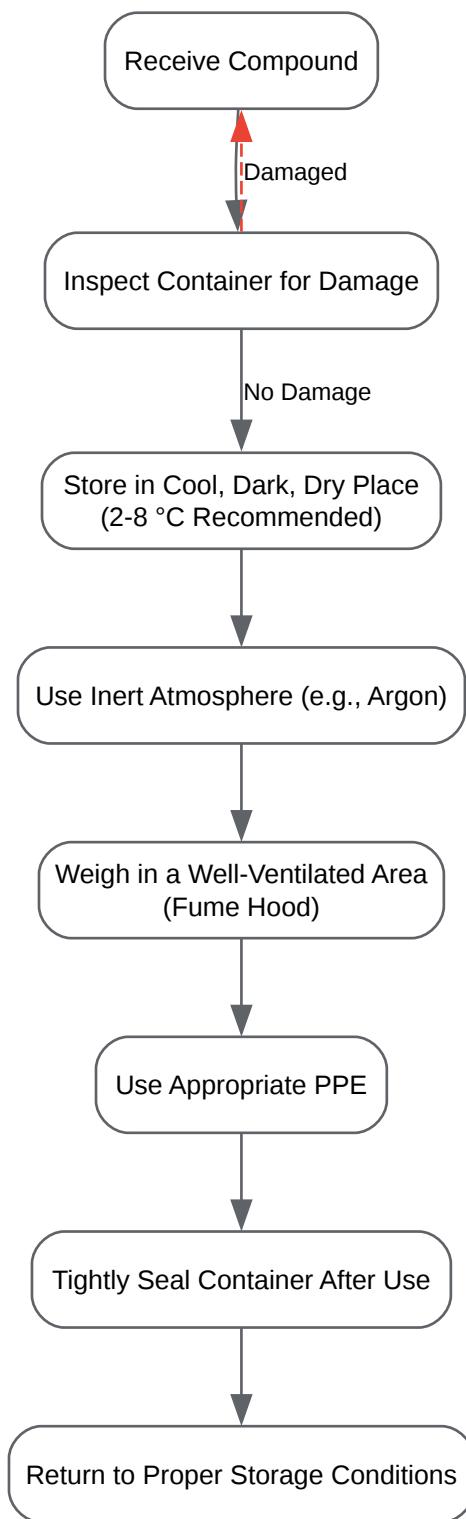
3.2. Handling Precautions

Standard laboratory safety protocols should be followed when handling **2-Iodo-6-methoxypyrazine**. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Experimental Protocols

Specific, validated experimental protocols for the stability testing of **2-Iodo-6-methoxypyrazine** are not publicly available. However, a general approach to assessing the stability of a new chemical entity, based on ICH guidelines, would involve the following:

- Forced Degradation Studies: Exposing the compound to stress conditions such as heat (e.g., 60°C), light (photostability chamber), humidity (e.g., 80% RH), and solutions of varying pH (e.g., 0.1 N HCl, 0.1 N NaOH) to identify potential degradation products and pathways.

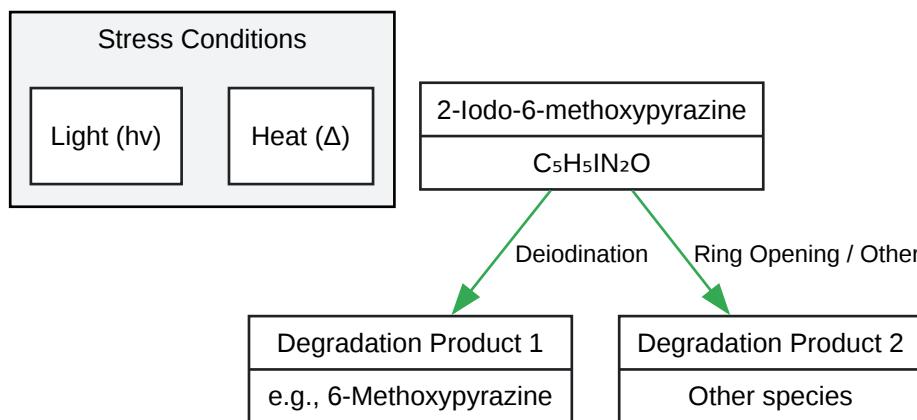

- Long-Term Stability Studies: Storing the compound under recommended storage conditions for an extended period (e.g., 12, 24, 36 months) and periodically testing for purity and degradation products.
- Accelerated Stability Studies: Storing the compound at elevated temperature and humidity (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.

Analysis in these studies would typically be performed using a stability-indicating HPLC method, capable of separating the parent compound from any degradation products.

Visualizations

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of **2-Iodo-6-methoxypyrazine** to maintain its stability.



[Click to download full resolution via product page](#)

Fig. 1: Recommended handling and storage workflow.

Hypothetical Degradation Pathway

This diagram illustrates a hypothetical degradation pathway for **2-Iodo-6-methoxypyrazine** under stress conditions, such as exposure to light and/or heat. This is a theoretical representation and has not been experimentally verified.

[Click to download full resolution via product page](#)

Fig. 2: Hypothetical degradation pathway.

- To cite this document: BenchChem. [Technical Guide: Stability and Storage of 2-Iodo-6-methoxypyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1313075#2-iodo-6-methoxypyrazine-stability-and-storage-conditions\]](https://www.benchchem.com/product/b1313075#2-iodo-6-methoxypyrazine-stability-and-storage-conditions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com